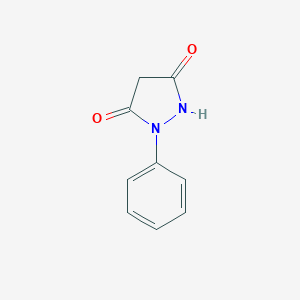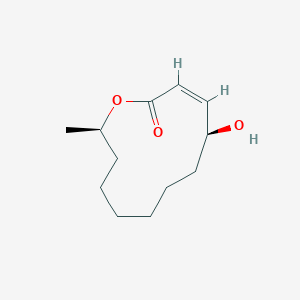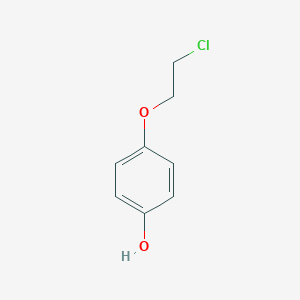![molecular formula C15H20 B012452 (1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane CAS No. 103439-82-3](/img/structure/B12452.png)
(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclolaurene is a sesquiterpene, a class of naturally occurring organic compounds derived from farnesyl pyrophosphate. It is a bicyclic compound with a unique structure that includes two vicinal quaternary carbon atoms. Cyclolaurene is found in marine organisms, particularly in sea hares of the genus Aplysia .
Métodos De Preparación
Cyclolaurene can be synthesized through several methods. One notable synthetic route involves the Johnson’s ortho ester Claisen rearrangement of a trisubstituted allyl alcohol, followed by intramolecular cyclopropanation of a diazo ketone and regiospecific ring opening of the cyclopropyl ketone . This method exemplifies the utility of these reactions in constructing complex sesquiterpenes like cyclolaurene.
Análisis De Reacciones Químicas
Cyclolaurene undergoes various chemical reactions, including:
Oxidation: Cyclolaurene can be oxidized to form cyclolaurenol and cyclolaurenol acetate.
Reduction: Reduction reactions can be used to modify the functional groups present in cyclolaurene.
Substitution: Cyclolaurene can undergo substitution reactions, particularly at the quaternary carbon atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Cyclolaurene has several scientific research applications:
Chemistry: Cyclolaurene is used as a model compound in the study of sesquiterpene synthesis and reaction mechanisms.
Biology: It is studied for its role in the chemical defense mechanisms of marine organisms.
Industry: Cyclolaurene is used in the development of natural product-based pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of cyclolaurene involves its interaction with specific molecular targets and pathways. Cyclolaurene exerts its effects by binding to cellular receptors and enzymes, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of immune responses .
Comparación Con Compuestos Similares
Cyclolaurene is similar to other sesquiterpenes like p-cuparenone and laurinterol. it is unique due to its specific bicyclic structure and the presence of two vicinal quaternary carbon atoms . This structural uniqueness contributes to its distinct chemical and biological properties.
Similar compounds include:
p-Cuparenone: Another sesquiterpene with a similar biosynthetic origin.
Laurinterol: A related compound found in the same marine organisms.
Cyclolaurene’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
103439-82-3 |
|---|---|
Fórmula molecular |
C15H20 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H20/c1-11-4-6-12(7-5-11)14(2)9-8-13-10-15(13,14)3/h4-7,13H,8-10H2,1-3H3/t13-,14+,15+/m1/s1 |
Clave InChI |
BVDFPENTKNQHAH-ILXRZTDVSA-N |
SMILES |
CC1=CC=C(C=C1)C2(CCC3C2(C3)C)C |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@]2(CC[C@H]3[C@@]2(C3)C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2(CCC3C2(C3)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


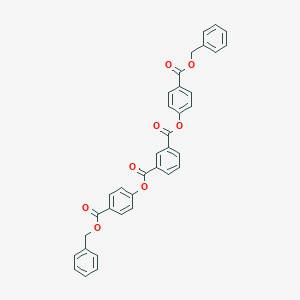

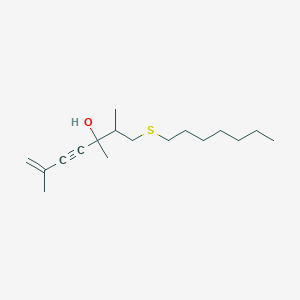
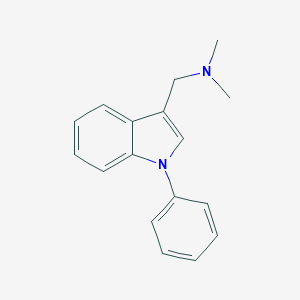


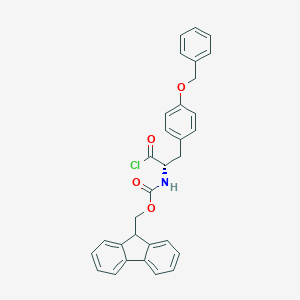

![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)
